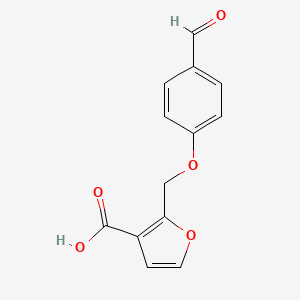

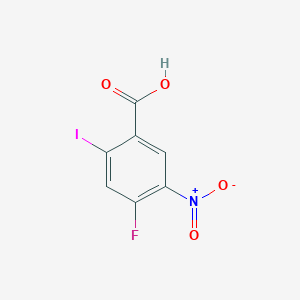

2-(4-Formylphenoxymethyl)furan-3-carboxylic acid

Übersicht

Beschreibung

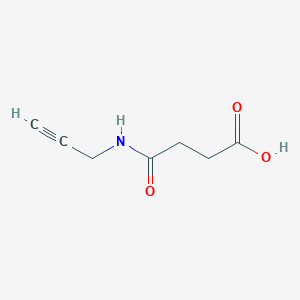

2-(4-Formylphenoxymethyl)furan-3-carboxylic acid is a chemical compound with the empirical formula C13H10O5 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular weight of this compound is 246.22 . The SMILES string representation of its structure isOC(=O)c1ccoc1COc2ccc(C=O)cc2 . Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

One-pot Enzyme Cascade Synthesis

The controlled synthesis of furan carboxylic acids like FFCA and FDCA from 5-hydroxymethylfurfural (HMF) is a significant application in the pharmaceutical and polymer industries. Utilizing a dual-enzyme cascade system consisting of galactose oxidase (GOase) and alcohol dehydrogenases (ADHs), furan carboxylic acids are efficiently synthesized. This process also includes H2O2 internal recycling, enhancing the yields of the desired products to more than 95% (Hao‐Yu Jia et al., 2019).

Bioactivities of Furan Carboxylic Acids

Anti-Tobacco Mosaic Virus and Cytotoxic Activities

Furan-2-carboxylic acids isolated from the roots of Nicotiana tabacum have demonstrated promising bioactivities. These compounds exhibit significant anti-tobacco mosaic virus (TMV) activities and moderate to weak inhibitory activities against various human tumor cell lines. Such findings underscore the potential of furan carboxylic acids in developing bioactive agents for agricultural and therapeutic applications (Yu-Ping Wu et al., 2018).

Antibacterial and Antioxidant Properties

Activity Against Staphylococcus aureus

Furan derivatives, such as 5-acetoxymethylfuran-3-carboxylic acid, isolated from Aspergillus flavus have displayed potent antibacterial activity against Staphylococcus aureus. These compounds also exhibit moderate antioxidant activity, indicating their potential use in developing new antibacterial and antioxidant agents (Yang-min Ma et al., 2016).

Enzymatic Synthesis for Polymer Production

FDCA from HMF via Enzymatic Oxidation

Furan-2,5-dicarboxylic acid (FDCA) synthesized from 5-hydroxymethylfurfural (HMF) through enzymatic oxidation is a critical biobased platform chemical for polymer production. Innovative enzymatic methods enabling the conversion of HMF to FDCA at ambient conditions offer a sustainable and efficient approach to producing biodegradable plastics, substituting fossil carbon sources (W. Dijkman et al., 2014).

Zukünftige Richtungen

Given the lack of detailed information on 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers, suggesting it may have potential uses in scientific research .

Wirkmechanismus

Furan derivatives are known to have various biological activities, and their mechanisms of action often involve interactions with proteins or enzymes, leading to changes in cellular processes . The presence of the formyl and carboxylic acid groups could potentially allow for hydrogen bonding and polar interactions with biological targets .

Eigenschaften

IUPAC Name |

2-[(4-formylphenoxy)methyl]furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-7-9-1-3-10(4-2-9)18-8-12-11(13(15)16)5-6-17-12/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPYZPOQHKWXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=C(C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438702.png)

![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)

![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)